2,6-Dimethoxypyridine-3,5-diamine

IMPDH2 inhibition enzyme kinetics antiproliferative screening

Researchers requiring a reliable IMPDH2-active scaffold face supply inconsistency with generic pyridine diamines. 2,6-Dimethoxypyridine-3,5-diamine (CAS 85679-78-3) solves this with its unique 2,6-dimethoxy-3,5-diamine substitution pattern: • IMPDH2 inhibition: Ki 240-440 nM, 32-58× more potent than IMPDH2-IN-2 • Computed TPSA 83.4 Ų, XLogP3-AA 0.1 - balanced polarity for oral bioavailability optimization • ≥95% purity, dual reactive amino groups for library synthesis Ideal for medicinal chemistry, dye synthesis, and biochemical assay development.

Molecular Formula C7H11N3O2
Molecular Weight 169.18 g/mol
CAS No. 85679-78-3
Cat. No. B1586933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dimethoxypyridine-3,5-diamine
CAS85679-78-3
Molecular FormulaC7H11N3O2
Molecular Weight169.18 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C(=N1)OC)N)N
InChIInChI=1S/C7H11N3O2/c1-11-6-4(8)3-5(9)7(10-6)12-2/h3H,8-9H2,1-2H3
InChIKeyBXBOXUNPNIJELB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dimethoxypyridine-3,5-diamine: Baseline & Procurement


2,6-Dimethoxypyridine-3,5-diamine (CAS 85679-78-3) is a symmetrically substituted pyridine derivative bearing two methoxy groups at the 2 and 6 positions and two amino groups at the 3 and 5 positions. Its molecular formula is C7H11N3O2, with a molecular weight of 169.18 g/mol [1]. The compound is typically supplied as a solid with a minimum purity specification of 95% and a density of 1.25 g/cm³, requiring long-term storage in a cool, dry place . It is recognized as a versatile small-molecule scaffold and building block, with documented applications in organic synthesis, pharmaceutical intermediate development, and specialty chemical manufacturing .

2,6-Dimethoxypyridine-3,5-diamine: Why Generic Substitution Fails


In procurement and research contexts, 2,6-dimethoxypyridine-3,5-diamine cannot be generically substituted by other pyridine diamines or dimethoxypyridines due to its specific substitution pattern that uniquely balances electronic and steric properties. The 2,6-dimethoxy-3,5-diamine arrangement confers a distinct hydrogen-bonding profile (2 H-bond donors, 5 H-bond acceptors) and a topological polar surface area (TPSA) of 83.4 Ų that critically influences its solubility, reactivity, and molecular recognition behavior [1]. Compared to the parent 2,6-dimethoxypyridine (CAS 6231-18-1), which lacks amino groups, the target compound exhibits fundamentally different nucleophilicity and coordination chemistry. Compared to 3,5-diaminopyridine, which lacks methoxy groups, the target compound demonstrates altered electronic distribution and steric shielding at the 2 and 6 positions. These differences are not merely incremental; they dictate the compound's suitability for specific synthetic pathways and biological target engagement profiles, as quantified in the evidence below.

2,6-Dimethoxypyridine-3,5-diamine: Differentiation Evidence


IMPDH2 Inhibition Potency

The target compound demonstrates measurable inhibitory activity against inosine-5'-monophosphate dehydrogenase 2 (IMPDH2), a key enzyme in guanine nucleotide biosynthesis and a validated therapeutic target for immunosuppression and antiviral therapy. In direct comparative biochemical assays, 2,6-dimethoxypyridine-3,5-diamine exhibited Ki values ranging from 240 nM to 440 nM depending on the substrate competition conditions [1]. For context, a reference IMPDH2 inhibitor, IMPDH2-IN-2, exhibits a Ki,app value of 14 μM (14,000 nM) under comparable assay conditions , representing an approximate 32- to 58-fold lower potency. This quantitative difference establishes the target compound as a significantly more potent IMPDH2 binder among this chemotype.

IMPDH2 inhibition enzyme kinetics antiproliferative screening

Physicochemical Differentiation: TPSA & H-Bonding

Computational property analysis reveals that 2,6-dimethoxypyridine-3,5-diamine possesses a topological polar surface area (TPSA) of 83.4 Ų, with 2 hydrogen bond donors and 5 hydrogen bond acceptors [1]. In comparison, the closely related analog 2,6-dimethoxypyridine (CAS 6231-18-1) has a TPSA of 40.5 Ų, 0 hydrogen bond donors, and 3 hydrogen bond acceptors [2]. The target compound's approximately 2.1-fold larger TPSA and the presence of two amino hydrogen bond donors fundamentally alter its solubility profile and membrane permeability predictions, positioning it distinctly in medicinal chemistry lead optimization campaigns where polar surface area is a critical parameter for oral bioavailability and blood-brain barrier penetration.

drug-likeness ADME prediction physicochemical property screening

Lipophilicity vs. 3,5-Diaminopyridine

The computed lipophilicity (XLogP3-AA) of 2,6-dimethoxypyridine-3,5-diamine is 0.1 [1]. In contrast, the structurally related analog 3,5-diaminopyridine (CAS 6000-23-7), which lacks the 2,6-methoxy substituents, has a significantly lower XLogP3 value of -1.2 [2]. This represents a difference of 1.3 log units, translating to a roughly 20-fold difference in octanol-water partition coefficient. The target compound's moderate lipophilicity, imparted by the two methoxy groups, enhances its passive membrane permeability potential while retaining aqueous solubility, a balance often sought in CNS drug discovery and agrochemical development.

lipophilicity LogP partition coefficient medicinal chemistry optimization

2,6-Dimethoxypyridine-3,5-diamine: Validated Applications


IMPDH2 Inhibitor Screening Assays

Based on the observed Ki values of 240-440 nM against IMPDH2 , 2,6-dimethoxypyridine-3,5-diamine is a suitable positive control or reference compound for biochemical assays measuring IMPDH2 inhibition. Its potency, which is 32- to 58-fold higher than the reference inhibitor IMPDH2-IN-2 [1], allows for robust signal-to-noise ratios in high-throughput screening formats. Researchers developing IMPDH2-targeted therapeutics for immunosuppression, antiviral, or anticancer applications can utilize this compound to validate assay conditions and benchmark new chemical entities.

Medicinal Chemistry Scaffold Optimization

The compound's computed TPSA of 83.4 Ų and XLogP3-AA of 0.1 position it as a moderately polar, weakly lipophilic scaffold suitable for lead optimization programs targeting oral bioavailability. Its 2.1-fold larger TPSA compared to 2,6-dimethoxypyridine [2] and 1.3 log unit higher lipophilicity compared to 3,5-diaminopyridine [3] provide a differentiated starting point for structure-activity relationship (SAR) studies. Medicinal chemists can leverage these defined parameters to design analogs with improved ADME properties while maintaining synthetic tractability.

Synthetic Intermediate & Building Block

As a versatile small-molecule scaffold with two reactive amino groups and two electron-donating methoxy groups, 2,6-dimethoxypyridine-3,5-diamine serves as a valuable building block for generating diverse compound libraries . Its documented use in the synthesis of dyes (including ruthenium red) and pharmaceutical intermediates [4] underscores its utility in both medicinal chemistry and materials science. The compound's 95% minimum purity specification ensures reproducibility in multi-step synthetic sequences, making it suitable for procurement in academic and industrial research laboratories.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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